1-Bromo-6-methylcyclohexene is an organic compound with the molecular formula . It is classified as a brominated cycloalkene, specifically a derivative of cyclohexene where a bromine atom is attached to the sixth carbon and a methyl group is located on the same carbon. This compound serves as an important intermediate in organic synthesis and is utilized in various chemical reactions, particularly in the production of more complex molecules .
Methods of Synthesis
1-Bromo-6-methylcyclohexene can be synthesized through several methods, including:
Technical Details
The synthesis often requires careful control of temperature and concentration to maximize yield and selectivity. For example, using lower temperatures can help minimize side reactions that lead to undesired products.
1-Bromo-6-methylcyclohexene has a unique molecular structure characterized by:
CC1CCCC=C1Br .| Property | Value |
|---|---|
| Molecular Formula | C7H11Br |
| Molecular Weight | 175.066 g/mol |
| IUPAC Name | 1-bromo-6-methylcyclohex-1-ene |
| SMILES | CC1CCCC=C1Br |
| InChI | InChI=1S/C7H11Br/c1-6-4-2-3-5-7(6)8/h5-6H,2-4H2,1H3 |
1-Bromo-6-methylcyclohexene participates in various chemical reactions, including:
The mechanism for nucleophilic substitution involves several steps:
In E2 elimination, a strong base abstracts a proton from one carbon while simultaneously causing the departure of the bromide ion from an adjacent carbon, resulting in alkene formation .
The physical properties indicate that 1-bromo-6-methylcyclohexene is stable under standard conditions but requires careful handling due to its reactivity with nucleophiles and potential for polymerization under certain conditions .
1-Bromo-6-methylcyclohexene finds various applications in scientific research and industrial processes:
This compound's unique structure and reactivity make it valuable for chemists working on synthetic methodologies and developing new chemical entities .
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4